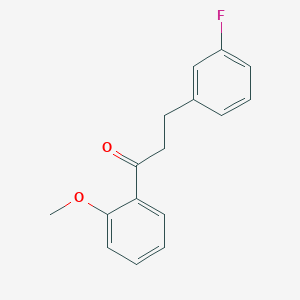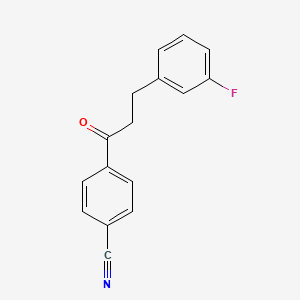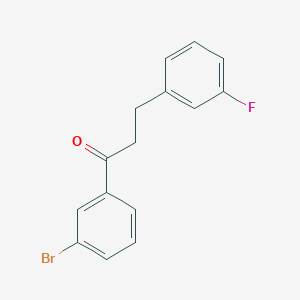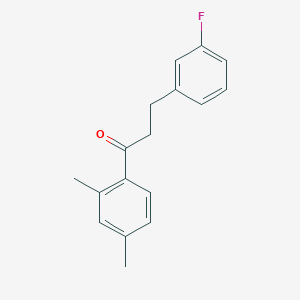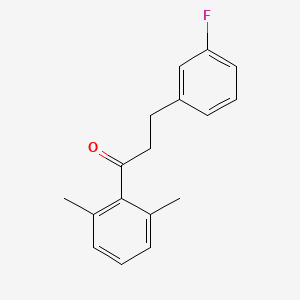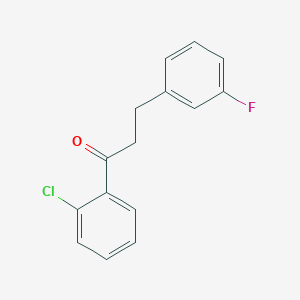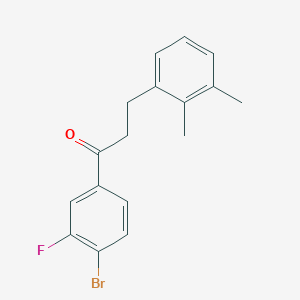
4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound has been found to have a wide range of biochemical and physiological effects and is of particular interest due to its unique structure and properties.
Scientific Research Applications
Applications in Scientific Research
Intermediate in Synthesis : Compounds similar to 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone are key intermediates in the synthesis of other complex molecules. For instance, 2-Fluoro-4-bromobiphenyl is crucial in manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis of such intermediates often involves cross-coupling reactions or diazotization, although challenges exist in terms of cost and safety (Qiu, Gu, Zhang, & Xu, 2009).
Chemosensors : Some phenolic compounds serve as platforms for the development of chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP) is used to detect various metal ions, anions, and neutral molecules due to its high selectivity and sensitivity. This indicates potential applications of similar compounds in the field of chemical sensing (Roy, 2021).
Environmental Studies : Compounds like 4-tert-Octylphenol and 2,4,6-Tribromophenol are studied for their environmental impact, particularly their role in water pollution and endocrine interference. While these compounds are not identical to this compound, their study provides a framework for understanding the environmental behavior and potential risks of similar brominated and fluorinated compounds (Olaniyan, Okoh, Mkwetshana, & Okoh, 2020; Koch & Sures, 2018).
Catalysis in Organic Synthesis : Metal cation-exchanged clays, including those modified with brominated compounds, can act as catalysts in organic synthesis. These catalysts are used for a variety of reactions, such as Friedel-Crafts alkylation and rearrangement of alkyl phenyl ethers, indicating potential uses of brominated compounds in facilitating organic reactions (Tateiwa & Uemura, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWLLTHFDMKKGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644637 |
Source


|
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898792-89-7 |
Source


|
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

